1-(Quinoxaline-2-carbonyl)azetidin-3-ol - 1284787-35-4

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Catalog Number: EVT-1757815
CAS Number: 1284787-35-4
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Compound Description: (3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is a compound investigated for its potential therapeutic benefits in addressing central nervous system and peripheral nerve diseases. Research has focused on developing efficient and scalable production processes for this compound, as highlighted in studies exploring its solid pharmaceutical compositions and tablet formulations. [, , ]

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 acts as a reversible and highly selective monoacylglycerol lipase (MAGL) inhibitor. [] By inhibiting MAGL, this compound indirectly increases the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which acts as an agonist of cannabinoid receptors (CB1 and CB2). This activation of CB receptors suggests potential therapeutic benefits for JNJ-42226314 in treating conditions related to mood, appetite, pain, and inflammation. []

1-(Diphenylmethyl)azetidin-3-ol

Compound Description: 1-(Diphenylmethyl)azetidin-3-ol is a synthetic compound studied for its structural properties. It exists in two distinct conformations within its crystal structure, differing in the rotation of the phenyl rings around the C-C bonds. [] Intermolecular hydrogen bonding, particularly O-H···N interactions, contributes to the stability of the crystal lattice. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: The crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone has been investigated for its potential therapeutic applications in treating pain, metabolic disorders (including obesity, hyperphagia, and diabetes), and diseases that can cause pain. []

3-(Quinoxaline-3-yl)prop-2-ynyl methanosulfonate (LA-39B)

Compound Description: LA-39B has demonstrated promising anticancer activity in vitro, specifically against A549 lung cancer cells. [] It exhibits dose-dependent effects on ferric reducing power, free radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production in A549 cells. [] Importantly, LA-39B does not induce cell death or ROS production in non-cancerous Raw 267.4 macrophage cells, suggesting selective cytotoxicity towards cancer cells. []

6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH)

Compound Description: AMOP-H-OH, also known as sazetidine-A, is a nicotinic ligand with a high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs) over other nAChR subtypes. [, ] It acts as a partial agonist at α4β2-nAChRs, potentially explaining its selectivity for high-sensitivity (α4)3(β2)2-nAChRs. [] Prolonged exposure to AMOP-H-OH leads to the inhibition of subsequent responses to acute challenges with full nicotinic agonists, suggesting potential for treating nicotine dependence and depression. []

Properties

CAS Number

1284787-35-4

Product Name

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

IUPAC Name

(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2

InChI Key

AFZDCWLDQRFXRP-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.